molecular formula C8H15NO2S B3266733 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- CAS No. 433927-95-8

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-

Cat. No.: B3266733
CAS No.: 433927-95-8
M. Wt: 189.28 g/mol
InChI Key: OEJNYYFMORUPFJ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a partially hydrogenated pyrrole derivative featuring a tert-butylsulfonyl group at the 1-position of the pyrrole ring. Pyrrole derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their aromaticity, reactivity, and ability to act as intermediates in heterocyclic chemistry. This compound’s structure combines the electron-withdrawing sulfonyl group with the partially unsaturated pyrrole ring, influencing its chemical stability, solubility, and reactivity .

Properties

IUPAC Name

1-tert-butylsulfonyl-2,5-dihydropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)12(10,11)9-6-4-5-7-9/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJNYYFMORUPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamides in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrole derivatives are often explored for their therapeutic potential. The sulfonyl group in this compound enhances its ability to interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives can exhibit anticancer properties. For instance, a study demonstrated that certain pyrrole compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The specific role of the sulfonyl group in enhancing the efficacy of these compounds remains an area of active investigation .

Agricultural Applications

In agricultural chemistry, compounds like 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- are evaluated for their potential as agrochemicals.

Case Study: Pesticidal Efficacy
A recent study examined the effectiveness of various pyrrole derivatives as insecticides. The research highlighted that the introduction of a sulfonyl group significantly improved the insecticidal activity against common pests compared to non-sulfonylated analogs. This enhancement is attributed to increased lipophilicity and better penetration through insect cuticles .

Materials Science Applications

The unique chemical structure of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- makes it a candidate for use in advanced materials.

Case Study: Conductive Polymers
Pyrrole-based compounds are known for their conductive properties. Research has shown that incorporating sulfonyl groups into pyrrole polymers can enhance conductivity and thermal stability. This application is particularly relevant in developing organic electronic devices such as sensors and transistors .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells .
AgricultureInsecticidesEnhanced efficacy against pests due to sulfonyl group .
Materials ScienceConductive PolymersImproved conductivity and thermal stability .

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Structural Features :

  • Core : 2,5-Dihydro-1H-pyrrole (a partially unsaturated five-membered ring).
  • Substituent : A bulky tert-butylsulfonyl group (-SO₂C(CH₃)₃) at the 1-position.

Comparison with Structurally Similar Compounds

Compound 1: 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl) ester (CAS 51154-06-4)

  • Structure : Contains a tert-butoxycarbonyl (Boc) group instead of a sulfonyl group. The 2-position is functionalized with a carboxylic acid .
  • Molecular Formula: C₁₀H₁₅NO₄.
  • Key Differences :
    • Functional Group : The Boc group (-OCO₂C(CH₃)₃) is less electron-withdrawing than the sulfonyl group, altering reactivity in nucleophilic substitutions.
    • Applications : Widely used as a protected intermediate in peptide synthesis (e.g., Boc-3,4-dehydroproline derivatives) .
Property 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- 1H-Pyrrole-1,2-dicarboxylic acid, Boc ester (CAS 51154-06-4)
Substituent Sulfonyl (-SO₂C(CH₃)₃) Boc (-OCO₂C(CH₃)₃)
Electron Effect Strong electron-withdrawing Moderate electron-withdrawing
Reactivity Enhanced susceptibility to nucleophilic attack Stabilized against nucleophiles due to Boc protection
Applications Potential sulfonamide drug intermediates Peptide synthesis, chiral building blocks

Compound 2: 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (Boc-3,4-dehydroproline)

  • Structure : A chiral dihydropyrrole derivative with a Boc-protected amine and a carboxylic acid at the 2-position .
  • Key Differences :
    • Functional Groups : The Boc group and carboxylic acid enable dual reactivity (protection and coupling).
    • Stereochemical Relevance : Often synthesized in the (S)-configuration for incorporation into bioactive peptides, unlike the sulfonyl variant, where stereochemical data is less defined .

Compound 3: 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS N/A)

  • Structure : A ketone derivative with a tert-butylphenyl group, unrelated to pyrrole chemistry.
  • Key Differences :
    • Core Structure : Lacks the heterocyclic pyrrole ring, limiting its utility in medicinal chemistry compared to the sulfonyl pyrrole .

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability : Sulfonyl derivatives generally exhibit higher thermal stability due to stronger S-O bonds .

Pharmacological Potential

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Electron Effect Primary Use
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- Dihydropyrrole -SO₂C(CH₃)₃ Strong EWG Drug intermediates
1H-Pyrrole-1,2-dicarboxylic acid, Boc ester (CAS 51154-06-4) Dihydropyrrole -OCO₂C(CH₃)₃, -COOH Moderate EWG Peptide synthesis
Boc-3,4-dehydroproline (CAS 51154-06-4) Dihydropyrrole -OCO₂C(CH₃)₃, -COOH (S) Moderate EWG Chiral synthesis

Table 2: Physicochemical Properties

Property Target Compound CAS 51154-06-4
Molecular Weight ~217.3 g/mol (est.) 213.23 g/mol
Polarity High Moderate
Thermal Stability >200°C (est.) ~150°C (decomposes)

Biological Activity

Chemical Identity
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a pyrrole derivative with the molecular formula C8H15NO2SC_8H_{15}NO_2S and a molecular weight of 189.28 g/mol. This compound is known for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

The biological activity of 1H-Pyrrole derivatives often stems from their ability to interact with various biological targets. The sulfonyl group in this compound can enhance its reactivity and ability to form complexes with biomolecules, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit antimicrobial activity. For instance, studies have shown that certain pyrrole compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes. The specific mechanism by which 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- exerts its antimicrobial effects remains to be fully elucidated but may involve oxidative stress pathways or inhibition of key bacterial enzymes.

Cytotoxic Effects

Some studies have reported that pyrrole derivatives can induce cytotoxicity in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) has been implicated in promoting apoptosis in malignant cells. This property positions 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- as a potential candidate for anticancer drug development.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
AntioxidantPotential modulation of oxidative stress

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various pyrrole derivatives, 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.

Case Study 2: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The findings indicated that treatment with 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways. These results suggest a mechanism by which this compound could be further developed as an anticancer agent.

Pharmacological Insights

Recent pharmacological studies have focused on understanding the structure-activity relationship (SAR) of pyrrole derivatives. Modifications to the pyrrole ring and sulfonyl group have been shown to significantly influence biological activity. For instance, variations in substituents at the nitrogen atom can alter binding affinity to target proteins involved in cancer progression or microbial resistance.

Toxicological Considerations

While exploring the therapeutic potential of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-, it is crucial to assess its toxicity profile. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and safety margins before clinical application.

Q & A

Basic: What synthetic methodologies are employed for introducing sulfonyl groups into dihydropyrrole derivatives?

Answer:
Sulfonylation of dihydropyrroles typically involves reacting the parent compound with sulfonyl chlorides (e.g., tert-butylsulfonyl chloride) under basic conditions. For example:

Nucleophilic substitution : The nitrogen atom in the pyrrole ring acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Triethylamine or pyridine is often used to neutralize HCl byproducts.

Protection strategies : If competing reactive sites exist, temporary protecting groups (e.g., Boc) may be employed to ensure regioselectivity.

Optimization : Reaction conditions (solvent, temperature) are critical. Polar aprotic solvents like THF or DCM at 0–25°C are common .

Basic: What spectroscopic techniques are critical for characterizing sulfonated dihydropyrroles?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and hydrogenation states. For example, dihydro protons appear as distinct multiplets (δ 4.0–5.5 ppm), while sulfonyl groups deshield adjacent protons .
  • IR spectroscopy : Sulfonyl stretching vibrations (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) validate functional group incorporation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .

Advanced: How do computational methods like DFT enhance understanding of sulfonated dihydropyrroles?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) predicts:

  • Electronic structure : Sulfonyl groups increase electron deficiency, stabilizing LUMO orbitals and influencing reactivity.
  • Thermochemical properties : Accurate atomization energies (average deviation ±2.4 kcal/mol) guide reaction feasibility .
  • Mechanistic pathways : Transition-state modeling explains regioselectivity in cycloadditions or sulfonylation .

Advanced: What strategies address regioselective functionalization challenges in dihydropyrroles?

Answer:

  • Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) direct electrophilic attacks to specific positions.
  • Metal catalysis : Palladium-mediated cross-couplings (e.g., Suzuki) enable selective arylations.
  • Solvent effects : Non-polar solvents (e.g., xylene) favor cycloadditions, as seen in the synthesis of pyrazole-pyrrole hybrids .

Basic: What purification techniques are effective for sulfonated dihydropyrroles?

Answer:

  • Recrystallization : Methanol or ethanol/water mixtures are ideal for removing unreacted sulfonyl chlorides.
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers.
  • HPLC : For chiral derivatives, chiral stationary phases resolve enantiomers .

Advanced: How does the tert-butylsulfonyl group influence dihydropyrrole stability?

Answer:

  • Steric effects : The bulky tert-butyl group reduces ring strain and inhibits oxidation.
  • Electronic effects : The sulfonyl moiety withdraws electron density, stabilizing the ring against electrophilic attacks but enhancing nucleophilic reactivity at the α-position. Comparative studies with methylsulfonyl analogs show 20% higher thermal stability .

Basic: What reaction conditions favor cycloadditions with dihydropyrroles?

Answer:

  • Temperature : Reflux in xylene (140°C) drives [3+2] cycloadditions with nitrile imines.
  • Oxidants : Chloranil (tetrachloro-1,4-benzoquinone) oxidizes intermediates to aromatic heterocycles (e.g., pyrazoles) .

Advanced: What mechanistic insights explain sulfonamide formation from dihydropyrroles?

Answer:

  • Stepwise mechanism : (1) Sulfonyl chloride activation by base, (2) nucleophilic attack by pyrrole nitrogen, (3) HCl elimination. Kinetic studies show rate-limiting attack at the sulfur center.
  • Byproduct mitigation : Scavengers like molecular sieves improve yields by absorbing HCl .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Reactant of Route 2
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-

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